molecular formula C8H9F3N2O B13318329 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one

Cat. No.: B13318329
M. Wt: 206.16 g/mol
InChI Key: YYAIFNSAMYBTKF-UHFFFAOYSA-N
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Description

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoropropyl group imparts distinct physicochemical characteristics, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyridine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Ethyl 5-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

Uniqueness

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one is unique due to its specific trifluoropropyl substitution on the pyridinone ring, which imparts distinct physicochemical properties and enhances its potential for various applications compared to other similar compounds.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

5-amino-1-(3,3,3-trifluoropropyl)pyridin-2-one

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)3-4-13-5-6(12)1-2-7(13)14/h1-2,5H,3-4,12H2

InChI Key

YYAIFNSAMYBTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCC(F)(F)F

Origin of Product

United States

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